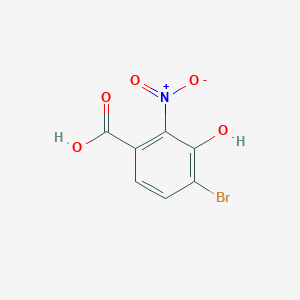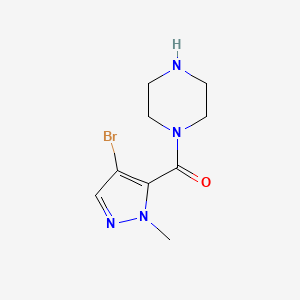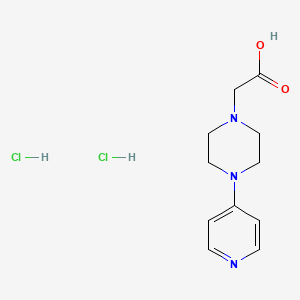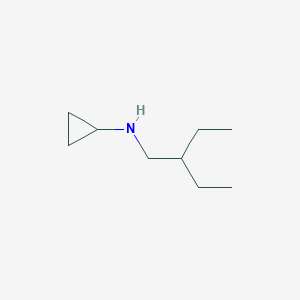
4-Bromo-3-hydroxy-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4BrNO5 It is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and nitro functional groups on the benzene ring
Mecanismo De Acción
Mode of Action
The compound contains a nitro group (-no2), which is a strong electron-withdrawing group . This property could influence its interaction with biological targets. Furthermore, it undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .
Biochemical Pathways
Benzoic acid derivatives are known to participate in various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The presence of the nitro group could potentially affect its solubility and hence its bioavailability .
Result of Action
Nitro compounds are known to have a high dipole moment due to the full positive charge on nitrogen and a half-negative charge on each oxygen . This could potentially influence its interactions at the molecular and cellular level.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of 4-Bromo-3-hydroxy-2-nitrobenzoic acid. For instance, it is known to undergo reactions under palladium-phosphine catalysis .
Análisis Bioquímico
Biochemical Properties
It is known that nitro compounds, such as 4-Bromo-3-hydroxy-2-nitrobenzoic acid, are important nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence its interactions with various biomolecules.
Molecular Mechanism
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Metabolic Pathways
It is known that nitro compounds can be involved in various reactions, including displacement reactions with nitrite ions and oxidation of primary amines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-3-hydroxy-2-nitrobenzoic acid can be synthesized through a multi-step process involving nitration, bromination, and hydroxylation reactions. One common method involves the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and bromination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base or a transition metal catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-3-hydroxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromomethyl-3-nitrobenzoic acid: Similar structure but with a methyl group instead of a hydroxyl group.
3-Hydroxy-4-nitrobenzoic acid: Lacks the bromine atom.
2-Nitrobenzoic acid: Lacks both the bromine and hydroxyl groups.
Uniqueness
4-Bromo-3-hydroxy-2-nitrobenzoic acid is unique due to the combination of bromine, hydroxyl, and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propiedades
IUPAC Name |
4-bromo-3-hydroxy-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO5/c8-4-2-1-3(7(11)12)5(6(4)10)9(13)14/h1-2,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDACFAIFGWLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-(3-chloro-4-methoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2916452.png)

![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2916455.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2916457.png)
![9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B2916459.png)
![ethyl 7-butyl-6-(2-ethoxynaphthalene-1-carbonyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2916460.png)
![N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide](/img/structure/B2916461.png)


